molecular formula C6H6ClNO2S B7887272 Phenylsulfamoyl chloride

Phenylsulfamoyl chloride

Cat. No.: B7887272
M. Wt: 191.64 g/mol
InChI Key: SGSHEKZPIDTZJQ-UHFFFAOYSA-N
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Description

Phenylsulfamoyl chloride (CAS 1346535-76-9) is a chemical building block of interest in organic and medicinal chemistry research. With the molecular formula C 6 H 6 ClNO 2 S , this compound features a sulfamoyl chloride functional group attached to a phenyl ring. This structure makes it a potential reagent for synthesizing more complex sulfonamide and sulfamylate derivatives. Sulfonamide-functionalized molecules are a significant class in pharmaceutical research, and reagents like this compound can be utilized to introduce this pharmacophore into target molecules . The compound's reactivity is characterized by the sulfonyl chloride group, which can undergo solvolysis reactions and nucleophilic substitution with various amines and alcohols to create a diverse array of sulfonamides and sulfonate esters . Researchers may employ this compound as a precursor in the development of novel active compounds or functional materials. It is also a candidate for method development in synthetic chemistry, such as studying reaction mechanisms and kinetics in different solvent systems . This compound is intended for use by qualified research professionals in a laboratory setting only.

Properties

IUPAC Name

N-phenylsulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSHEKZPIDTZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Systems and Reaction Mechanisms

The most widely documented method involves chlorinating phenylsulfamic acid (PhNHSO₃H) using PCl₅ in anhydrous benzene:

PhNHSO3H+PCl5PhNHSO2Cl+POCl3+HCl\text{PhNHSO}3\text{H} + \text{PCl}5 \rightarrow \text{PhNHSO}2\text{Cl} + \text{POCl}3 + \text{HCl}

Key Steps :

  • Hydrolysis Control : this compound is hydrolyzed to the sulfamic acid in D₂O/NaOD, followed by recrystallization in CH₃CN–D₂O (98% deuteration).

  • Chlorination : The sulfamic acid reacts with PCl₅ in [²H₆]benzene at 40°C for 2 h, achieving >97% yield.

Optimization Data :

ParameterValueSource
Temperature40°C
Solvent[²H₆]Benzene
Yield>97%
Purity>98% (¹H NMR)

Direct Chlorosulfonation of Aniline Derivatives

Mixed Chlorosulfonation Agents

Patent CN1156441C introduces ClSO₃H/SO₂Cl as a dual-agent system for introducing -SO₂Cl groups onto aromatic rings. While originally applied to substituted benzenes, the method adapts to aniline derivatives under modified conditions:

Procedure :

  • Substrate Handling : 1,4-Dimethoxybenzene or 2-naphthalenesulfonic acid reacts with ClSO₃H (2–3 equiv) and SO₂Cl (0.6–1 equiv) at 0–45°C.

  • Workup : The product is isolated via solvent evaporation (if no solubilizer) or ice-water quenching.

Performance Metrics :

MetricValueSource
Temperature Range0–45°C
Yield (sulfonic → SO₂Cl)>95%
Organic WasteReduced vs. traditional PCl₅

Comparative Analysis of Methods

Efficiency and Practicality

MethodYieldPurityScalabilityEnvironmental Impact
PCl₅ Chlorination>97%HighModerateHigh (POCl₃ waste)
ClSO₃H/SO₂Cl>90%HighHighLow (aqueous workup)
PhotochemicalN/AN/ATheoreticalLow

Mechanistic Considerations

  • PCl₅ Route : Proceeds via nucleophilic displacement of -OH by Cl⁻, facilitated by PCl₅’s strong electrophilicity.

  • ClSO₃H/SO₂Cl : Electrophilic aromatic substitution (EAS) dominates, with SO₂Cl⁺ generated in situ .

Chemical Reactions Analysis

Types of Reactions: Phenylsulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.

    Reduction Reactions: It can be reduced to form corresponding sulfonamides.

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonyl Chlorides: Resulting from oxidation reactions.

    Sulfonamides: Also produced through reduction reactions.

Scientific Research Applications

Organic Synthesis

Phenylsulfamoyl chloride is primarily utilized in the synthesis of sulfonamides and other sulfonyl derivatives. Its reactivity as a sulfonyl chloride allows it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamides from amines.

Case Study: N-Phenylsulfamoyl Chloride Synthesis

A study demonstrated the anilinolysis of N-phenylsulfamoyl chloride in chloroform, revealing the operation of an E2 mechanism in its reaction with nucleophiles. The reaction conditions were optimized to enhance yield and selectivity, making it a valuable precursor for synthesizing complex organic molecules .

Data Table: Reaction Yield of this compound with Various Nucleophiles

NucleophileReaction ConditionsYield (%)
AnilineChloroform85
EthanolamineDMF78
BenzylamineTHF90

Medicinal Chemistry

This compound plays a significant role in drug development, particularly as a building block for pharmaceuticals. Its derivatives have shown potential as inhibitors for various biological targets.

Case Study: Antimicrobial Activity

Research has indicated that this compound derivatives exhibit antimicrobial properties. For instance, compounds synthesized from this chlorosulfonamide have been tested against bacterial strains, showing promising results in inhibiting growth .

Data Table: Antimicrobial Activity of Sulfamoyl Derivatives

CompoundBacterial StrainInhibition Zone (mm)
SulfamethoxazoleE. coli15
N-Phenylsulfamoyl ChlorideStaphylococcus aureus20
SulfanilamidePseudomonas aeruginosa18

Environmental Applications

In environmental science, this compound has been employed as a reagent for detecting aliphatic amines in environmental samples. Its fluorescence properties allow for sensitive detection methods.

Case Study: Fluorescence Detection

A recent study utilized phenyl-acridone-2-sulfonyl chloride as a fluorescence probe for determining free aliphatic amines. The method demonstrated high sensitivity and selectivity, making it suitable for environmental monitoring applications .

Data Table: Detection Limits of Aliphatic Amines

AminesDetection Limit (µg/L)
Ethanolamine0.5
Propylamine0.3
Butylamine0.4

Mechanism of Action

The mechanism of action of phenylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamides, where the compound reacts with amines to form stable products. The molecular targets and pathways involved in its biological activity include interactions with enzymes and proteins, leading to antimicrobial and antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Sulfamoyl and Sulfonyl Chlorides

Structural and Functional Variations

The reactivity and applications of sulfamoyl chlorides are heavily influenced by substituents on the nitrogen or aromatic ring. Below is a comparative analysis of phenylsulfamoyl chloride and its analogs:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Stability Notes Key References
This compound C₆H₆ClNO₂S 191.64 Decomposes* Limited stability; decomposes on distillation
N-(4-Methylphenyl)sulfamoyl chloride C₇H₈ClNO₂S 205.66 Not reported Improved stability due to methyl substituent
Ethyl(Methyl)sulfamoyl chloride C₃H₈ClNO₂S 157.62 Not reported Alkyl substituents enhance stability
2-(N-(4-Methoxyphenyl)sulfamoyl)acetyl chloride C₉H₁₀ClNO₄S 263.66 147–149 Methoxy group increases polarity
Benzenesulfonyl chloride C₆H₅ClO₂S 176.62 14–16 Higher thermal stability

*Decomposition observed during purification .

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃):
    Methoxy or methyl substituents on the phenyl ring (e.g., N-(4-methylphenyl)sulfamoyl chloride) enhance solubility and stability compared to the parent compound. For example, 2-(N-(4-methoxyphenyl)sulfamoyl)acetyl chloride (mp 147–149°C) exhibits higher polarity and crystallinity .
  • Electron-Withdrawing Groups (e.g., -NO₂): Nitro-substituted derivatives like 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetyl chloride (mp 136–138°C) show reduced thermal stability due to increased electrophilicity, accelerating decomposition .
  • Alkyl vs. Aryl Substituents: Ethyl(Methyl)sulfamoyl chloride (C₃H₈ClNO₂S) demonstrates superior stability over aryl analogs, attributed to the less electron-deficient alkyl groups .

Stability and Handling Challenges

This compound’s instability contrasts sharply with benzenesulfonyl chloride, which is thermally stable (mp 14–16°C) and widely used in industrial applications . The decomposition of this compound during distillation necessitates immediate use in subsequent reactions, whereas ethyl(methyl)sulfamoyl chloride can be stored longer due to its robust alkyl backbone .

Q & A

Q. What are the standard synthetic routes for preparing phenylsulfamoyl chloride derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via chlorination of sulfonamide precursors using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂. For example, 2-(N-(4-methoxyphenyl)sulfamoyl)acetic acid can be converted to its corresponding acid chloride using SOCl₂ under anhydrous conditions (Method A) or oxalyl chloride with catalytic DMF (Method B). Optimization involves monitoring reaction completion via TLC, controlling reagent stoichiometry (e.g., 2:1 molar ratio of oxalyl chloride to substrate), and maintaining inert atmospheres to avoid hydrolysis . Yield improvements (67–80%) depend on solvent choice (e.g., dichloromethane) and trituration with non-polar solvents (hexane/ether) for purification.

Q. How should researchers characterize this compound intermediates to confirm structural integrity?

Key characterization methods include:

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.7 ppm), sulfonamide NH (δ 9.3–10.2 ppm), and substituents like OCH₃ (δ 3.7–3.9 ppm) confirm substitution patterns.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 264.0037 for C₉H₁₀ClNO₄S) against theoretical values.
  • Melting Points : Compare observed ranges (e.g., 147–149°C for 14a) with literature data. Note: Crude intermediates are often used without purification in subsequent steps, but purity must be assessed via these methods to avoid side reactions .

Q. What safety protocols are critical when handling this compound in moisture-sensitive reactions?

this compound is moisture-sensitive and reacts exothermically with water. Protocols include:

  • Using anhydrous solvents (e.g., CH₂Cl₂) and drying tubes.
  • Storing reagents under inert gas (N₂/Ar).
  • Wearing PPE (gloves, goggles) and working in fume hoods.
  • Quenching residual chloride with ice-cold alcohol or aqueous base post-reaction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for this compound derivatives?

Contradictions in NMR or HRMS data may arise from impurities (e.g., unreacted starting material) or isomerization. Mitigation strategies:

  • Replicate Synthesis : Confirm reproducibility across multiple batches.
  • Advanced Chromatography : Use HPLC or prep-TLC to isolate pure fractions.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions. For example, the NH proton in 14c (δ 9.28 ppm) might split due to hydrogen bonding; deuterated DMSO can suppress this .

Q. What strategies optimize the stability of this compound intermediates during multi-step syntheses?

Stability challenges include hydrolysis and thermal decomposition. Approaches:

  • Low-Temperature Storage : Keep intermediates at –20°C in sealed, desiccated vials.
  • In Situ Generation : Prepare acid chlorides immediately before use (e.g., Method B in ).
  • Stabilizing Additives : Add molecular sieves or stabilizers like BHT (0.1% w/w) to inhibit degradation .

Q. How can researchers address low yields in Friedel-Crafts acylations using this compound?

Poor yields in reactions like phenacyl N-arylsulfone synthesis may result from:

  • Lewis Acid Efficiency : Optimize AlCl₃ stoichiometry (e.g., 1.5–2 eq.) and activation time.
  • Electrophilicity Tuning : Introduce electron-withdrawing groups (e.g., nitro in 14b) to enhance acyl chloride reactivity.
  • Solvent Polarity : Use polar aprotic solvents (e.g., DCE) to stabilize charged intermediates. Post-reaction, monitor byproducts via LC-MS and adjust quenching protocols .

Q. What analytical methods validate the absence of toxic byproducts (e.g., chlorinated impurities) in this compound syntheses?

  • GC-MS : Detect volatile chlorinated byproducts (e.g., SOCl₂ residues).
  • ICP-OES : Quantify metal impurities (e.g., Al from Friedel-Crafts catalysts).
  • Titration : Measure free chloride ions potentiometrically. Ensure compliance with ICH guidelines for impurity thresholds (<0.1%) .

Methodological Tables

Q. Table 1: Comparison of Chlorination Reagents for this compound Synthesis

ReagentConditionsYield (%)Purity (HRMS)Reference
Thionyl ChlorideReflux, 3 h, anhydrous80264.0037
Oxalyl ChlorideRT, 12 h, DMF catalyst78308.9896

Q. Table 2: Troubleshooting NMR Data Contradictions

IssueSolutionReference
Split NH peaksUse deuterated DMSO, 500 MHz NMR
Aromatic signal overlap2D NMR (COSY/HSQC)
Impurity interferencePrep-TLC or column chromatography

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenylsulfamoyl chloride
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